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Compound of Interest

Compound Name: PPNDS (tetrasodium)

Cat. No.: B12402518

Get Quote

Executive Summary
PPNDS tetrasodium (Pyridoxal-5'-phosphate-6-(2'-naphthylazo-6'-nitro-4',8'-disulfonate)) is a

highly potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel critical

for platelet aggregation, vascular smooth muscle contraction, and afferent nociception. Unlike

its parent compound PPADS, PPNDS exhibits significantly enhanced selectivity for the P2X1

subtype over P2X2, P2X3, and P2Y receptors.

This guide details the physicochemical mechanism of PPNDS antagonism, its kinetic profile,

and standardized protocols for its application in electrophysiology and tissue bioassays.

Chemical Biology & Mechanism of Action[1]
Structural Determinants
PPNDS is a derivative of pyridoxal-5'-phosphate (P5P). Its high affinity for the P2X1 receptor is

driven by two distinct molecular interactions:[1]

Orthosteric/Allosteric Interference: The bulky naphthylazo-disulfonate moiety sterically

hinders the ATP-binding pocket or stabilizes the receptor in a closed, non-conducting

conformation.
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Schiff Base Formation (Putative): Similar to PPADS, the aldehyde group at the 4-position of

the pyridoxal ring can form a Schiff base with specific lysine residues (e.g., Lys309 in P2X1)

near the ATP binding site. This covalent-like interaction accounts for the slow reversibility

often observed in experimental washouts.

Selectivity Profile
PPNDS distinguishes itself from broad-spectrum antagonists through specific selectivity ratios.

Receptor Subtype
Potency (IC50 /
pKB)

Selectivity Ratio
(vs P2X1)

Interaction Mode

P2X1 pKB ~ 7.43 (37 nM) 1.0 High Affinity Blockade

P2Y1 IC50 > 2 µM > 50-fold Weak / Negligible

P2X2 IC50 > 10 µM > 250-fold Weak

P2X3 IC50 > 10 µM > 250-fold Weak

Ecto-nucleotidases Inactive N/A No Inhibition

Mechanistic Pathway Visualization
The following diagram illustrates the competitive antagonism and the kinetic lock imposed by

PPNDS on the P2X1 receptor.
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Figure 1: Kinetic model of P2X1 receptor gating showing ATP-driven activation versus PPNDS-

mediated stabilization of the closed state.

Experimental Frameworks
Protocol A: Whole-Cell Patch Clamp (HEK293/P2X1)
Objective: Quantify P2X1 inhibition while managing rapid receptor desensitization.

Critical Challenge: P2X1 receptors desensitize within milliseconds. Slow perfusion systems will

miss the peak current.

Reagents:

Extracellular Solution: 145 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES,

10 mM Glucose (pH 7.4).

Intracellular Solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

Agonist: ATP (1-3 µM, ~EC50 concentration).

Antagonist: PPNDS (0.1 nM – 10 µM).

Workflow:

Cell Preparation: Clamp cell at -60 mV.

Control Response: Apply ATP via fast-step perfusion (exchange time < 10 ms). Record peak

current (

).

Washout: Wash for 2-5 minutes to allow recovery from desensitization.

Pre-incubation: Peruse PPNDS for 2 minutes (essential for equilibrium due to slow onset).

Test Response: Co-apply ATP + PPNDS. Record peak current (

).
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Analysis: Calculate % Inhibition =

.

Protocol B: Vas Deferens Contractility Assay
Objective: Validate functional antagonism in native tissue.

Workflow:

Tissue Bath: Mount rat vas deferens in an organ bath containing Krebs solution at 37°C,

gassed with 95% O₂/5% CO₂.

Stimulation: Apply electrical field stimulation (EFS) or exogenous ATP to induce contractions.

Note: The initial "phasic" contraction is P2X1-mediated; the secondary "tonic" contraction

is adrenergic.

Antagonist Application: Add PPNDS (e.g., 1 - 10 µM) to the bath. Incubate for 15-20 minutes.

Measurement: Observe the selective ablation of the phasic component of the contraction.

Technical Challenges & Troubleshooting
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Issue Cause Solution

Incomplete Washout
Schiff base formation / Slow

dissociation

Wash cells for >10-15 mins

between high-concentration

doses. Use separate recording

chambers for different

concentrations if possible.

Variable Potency Light sensitivity of Azo bond

Protect PPNDS from light.

Prepare solutions fresh and

use amber tubes. The azo

linkage can isomerize or

degrade under strong

illumination.

Desensitization Artifacts Slow agonist application

Use piezo-driven fast

perfusion. If peak current

decays before reaching max,

the drug effect cannot be

accurately quantified.

Comparative Pharmacology Workflow
To verify P2X1 selectivity in your specific model, use the following decision tree to rule out other

purinergic receptors.
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Figure 2: Logical workflow for confirming P2X1 identity using PPNDS sensitivity and kinetic

signatures.

References
Lambrecht, G. et al. (2000).[2] The novel pyridoxal-5'-phosphate derivative PPNDS potently

antagonizes activation of P2X1 receptors.[2] European Journal of Pharmacology.

Rettinger, J. et al. (2000).[2] The high affinity antagonist PPNDS distinguishes between P2X1

and P2X3 receptors. British Journal of Pharmacology.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12402518/docs?utm_src=pdf-body-img#ppnds-tetrasodium-mechanistic-profiling-and-experimental-application
https://pmc.ncbi.nlm.nih.gov/articles/PMC9832217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9832217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9832217/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402518?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vial, C. et al. (2004). The P2X1 receptor: a target for new antithrombotic drugs?. Current
Pharmaceutical Design.

Tocris Bioscience. (n.d.). PPNDS Product Information & Biological Activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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